(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-propionamide
CAS No.:
Cat. No.: VC13451106
Molecular Formula: C16H25N3O
Molecular Weight: 275.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25N3O |
|---|---|
| Molecular Weight | 275.39 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide |
| Standard InChI | InChI=1S/C16H25N3O/c1-13(17)16(20)18-11-14-7-9-19(10-8-14)12-15-5-3-2-4-6-15/h2-6,13-14H,7-12,17H2,1H3,(H,18,20)/t13-/m0/s1 |
| Standard InChI Key | HPPNPJWXXDDVMH-ZDUSSCGKSA-N |
| Isomeric SMILES | C[C@@H](C(=O)NCC1CCN(CC1)CC2=CC=CC=C2)N |
| SMILES | CC(C(=O)NCC1CCN(CC1)CC2=CC=CC=C2)N |
| Canonical SMILES | CC(C(=O)NCC1CCN(CC1)CC2=CC=CC=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a piperidine ring substituted at the 4-position with a benzyl group and a methylene bridge connecting to the propionamide moiety. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 440.1 ± 25.0 °C (Predicted) | |
| Density | 1.041 ± 0.06 g/cm³ (Predicted) | |
| pKa | 8.80 ± 0.29 (Predicted) | |
| Molecular Weight | 275.39 g/mol |
The chiral center at the 2-amino position confers stereospecific interactions with biological targets, a critical factor in its pharmacological activity.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
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Piperidine Alkylation: 1-Benzyl-4-piperidone undergoes reductive amination with propionamide derivatives under acidic conditions .
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Chiral Resolution: Enzymatic or chromatographic methods ensure enantiomeric excess ≥95% .
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Purification: High-performance liquid chromatography (HPLC) with C18 columns achieves >98% purity .
Key Reaction Conditions:
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Reductive Amination: Sodium triacetoxyborohydride () in dichloroethane .
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Industrial Scaling: High-pressure hydrogenation (50 bar ) with Raney nickel.
Reactivity Profile
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Amide Hydrolysis: Acid-catalyzed hydrolysis (6M HCl, reflux) yields propionic acid and piperidinylmethylamine.
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Cycloaddition: Participates in Diels-Alder reactions with maleic anhydride to form bicyclic lactams.
Biological Activity and Mechanism of Action
Neuropharmacological Effects
(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-propionamide exhibits affinity for neurotransmitter systems:
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σ1 Receptor Binding: , demonstrating high selectivity over σ2 receptors (290-fold) .
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Acetylcholinesterase Inhibition: IC = 13 nM, comparable to donepezil, a leading Alzheimer’s drug .
Table 1: Biological Affinities
| Target | Affinity (IC or ) | Selectivity | Source |
|---|---|---|---|
| σ1 Receptor | 1.45 nM | 290-fold | |
| Acetylcholinesterase | 13 nM | - | |
| Butyrylcholinesterase | 3.1 µM | - |
Mechanism of Action
The compound modulates σ1 receptors, which regulate calcium signaling and mitochondrial function . Its propionamide moiety interacts with the receptor’s hydrophobic pocket, while the benzyl-piperidine group stabilizes binding via π-alkyl interactions .
Pharmacological Applications
Neurodegenerative Diseases
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Alzheimer’s Disease: Dual inhibition of acetylcholinesterase and σ1 receptors enhances synaptic transmission and reduces amyloid-β toxicity .
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Neuropathic Pain: σ1 receptor antagonism attenuates central sensitization in preclinical models .
Cancer Therapeutics
Derivatives of this compound show antiproliferative effects in leukemia cell lines by disrupting menin-mixed lineage leukemia protein interactions .
Comparative Analysis with Structural Analogues
The (S)-configuration and absence of bulky substituents optimize σ1 receptor binding .
Industrial and Regulatory Considerations
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